molecular formula C15H22O2 B1252529 Neoprocurcumenol CAS No. 102130-91-6

Neoprocurcumenol

Cat. No. B1252529
CAS RN: 102130-91-6
M. Wt: 234.33 g/mol
InChI Key: DAUDFKSHOYLOOB-ZFWWWQNUSA-N
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Description

Neoprocurcumenol is a larvicidal compound that exerts significant toxicity on mosquito larvae . It has a molecular weight of 234.33 .


Molecular Structure Analysis

Neoprocurcumenol has a molecular formula of C15H22O2 . Its structure includes a hydroxy group and a ketone group .


Physical And Chemical Properties Analysis

Neoprocurcumenol has a molecular weight of 234.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 234.161979940 g/mol . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Anti-Inflammatory Activity

Neoprocurcumenol, a component of Curcuma wenyujin, has been reported to have anti-inflammatory properties . This makes it potentially useful in the treatment of diseases where inflammation plays a key role.

Anti-Oxidant Activity

The compound also exhibits anti-oxidant activity . This means it can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process.

Anti-Bactericidal Activity

Neoprocurcumenol has been found to have anti-bactericidal properties . This suggests that it could be used in the development of new antibiotics or as a natural preservative.

Anti-Diabetic Activity

Research has indicated that Neoprocurcumenol has anti-diabetic effects . This could make it a valuable tool in managing and potentially treating diabetes.

Anti-Cancer Activity

One of the most promising applications of Neoprocurcumenol is its potential use in cancer treatment. It has been found to have anti-cancer activity , which could make it a valuable component in future cancer therapies.

Osteoporosis Treatment

Neoprocurcumenol has been found to ameliorate osteoporosis . This suggests that it could be used in the treatment of this common bone disease.

Antidepressant Properties

Curcuma aromatica, which contains Neoprocurcumenol, has been found to have antidepressant properties . This suggests that Neoprocurcumenol could potentially be used in the treatment of depression.

Hepatoprotective Properties

Curcuma aromatica has also been found to have hepatoprotective properties . This suggests that Neoprocurcumenol could potentially be used in the treatment of liver diseases.

Safety And Hazards

Neoprocurcumenol is not classified under physical, health, or environmental hazards according to the GHS classification . In case of eye or skin contact, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought .

properties

IUPAC Name

(3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUDFKSHOYLOOB-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@]([C@H]2CC(=C(C)C)C(=O)C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019969
Record name Neoprocurcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoprocurcumenol

CAS RN

102130-91-6
Record name Neoprocurcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of neoprocurcumenol and its derivatives?

A1: Research suggests that neoprocurcumenol and its derivatives, such as 9-oxo-neoprocurcumenol, exhibit potent attachment inhibitory activity against the blue mussel, Mytilus edulis galloprovincialis []. This makes these compounds interesting candidates for the development of environmentally friendly antifouling agents.

Q2: From which natural sources can neoprocurcumenol be isolated?

A2: Neoprocurcumenol has been successfully isolated from the fresh rhizomes of Curcuma aromatica and Curcuma zedoaria, both belonging to the Zingiberaceae family []. These plants are traditionally used in various cultures for culinary and medicinal purposes.

Q3: Are there other bioactive compounds found alongside neoprocurcumenol in Curcuma aeruginosa?

A3: Yes, LC-MS analysis of Curcuma aeruginosa revealed a diverse profile of metabolites, with a predominance of sesquiterpenes characteristic of the Curcuma genus []. This analysis identified a compound with an ion mass of 312.28, predicted to be tetrahydro-bisdemethoxycurcumin, which exhibited both antioxidant and toxic properties [].

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